molecular formula C19H23NO B8814933 1-[2-(Dibenzylamino)ethyl]cyclopropanol

1-[2-(Dibenzylamino)ethyl]cyclopropanol

Cat. No. B8814933
M. Wt: 281.4 g/mol
InChI Key: VXKDQBUZSZGESV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(Dibenzylamino)ethyl]cyclopropanol is a useful research compound. Its molecular formula is C19H23NO and its molecular weight is 281.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[2-(Dibenzylamino)ethyl]cyclopropanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-(Dibenzylamino)ethyl]cyclopropanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-[2-(Dibenzylamino)ethyl]cyclopropanol

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

IUPAC Name

1-[2-(dibenzylamino)ethyl]cyclopropan-1-ol

InChI

InChI=1S/C19H23NO/c21-19(11-12-19)13-14-20(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-10,21H,11-16H2

InChI Key

VXKDQBUZSZGESV-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CCN(CC2=CC=CC=C2)CC3=CC=CC=C3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add titanium isopropoxide (860 mg, 3.03 mmol) to a solution of ethyl 3-(dibenzylamino)propanoate (9.0 g, 30.3 mmol) in ethyl ether, cool to 0° C., add ethyl magnesium bromide (3M in Et2O, 30.3 mL) drop-wise over 1 h, maintaining the temperature at ˜0-4° C., allow to warm to RT and stir overnight. Cool to 0° C., add satd. NH4Cl, stir at RT for 15 minutes, make basic with satd. NaHCO3 and extract with EtOAc (2×). Wash the combined organics with brine, dry over MgSO4, concentrate and purify via silica gel chromatography to give the title compound (7.5 g, 88%) as a pale yellow oil. 1H NMR (400 MHz, CDCl3): δ 7.20-7.15 (m, 8H), 7.12-7.07 (m, 2H), 3.45 (s, 4H), 2.61-2.59 (m, 2H), 1.57 (t, J=5.6 Hz, 2H), 0.36-0.33 (m, 2H), 0.30-0.17 (m, 2H).
Quantity
30.3 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
860 mg
Type
catalyst
Reaction Step Three
Yield
88%

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